![molecular formula C22H28N2S2 B300348 3,3'-bis{1-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}](/img/structure/B300348.png)
3,3'-bis{1-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] is a complex organic compound with the molecular formula C22H28N2S2 and a molecular weight of 384.6 g/mol. This compound is part of a class of heterocyclic compounds that contain sulfur and nitrogen atoms within their ring structures.
Métodos De Preparación
The synthesis of 3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and purity . The reaction conditions are generally mild, and the process is metal-free, making it environmentally friendly .
Análisis De Reacciones Químicas
3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities.
Material Science: The compound is explored for its use in creating new materials with unique properties, such as enhanced conductivity or stability.
Biological Research: It is used in studies related to enzyme inhibition and receptor modulation.
Mecanismo De Acción
The mechanism of action of 3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .
Comparación Con Compuestos Similares
3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] can be compared with other heterocyclic compounds containing sulfur and nitrogen atoms. Similar compounds include:
Thiophene Derivatives: These compounds also contain sulfur and are known for their wide range of biological activities.
Pyrimidine Derivatives: These compounds contain nitrogen and are studied for their antiviral, anticancer, and antimicrobial properties.
Propiedades
Fórmula molecular |
C22H28N2S2 |
|---|---|
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
1-methylsulfanyl-3-(1-methylsulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine |
InChI |
InChI=1S/C22H28N2S2/c1-25-21-17-11-7-3-5-9-15(17)13-19(23-21)20-14-16-10-6-4-8-12-18(16)22(24-20)26-2/h13-14H,3-12H2,1-2H3 |
Clave InChI |
WZDYMNLTFJEVQX-UHFFFAOYSA-N |
SMILES |
CSC1=C2CCCCCC2=CC(=N1)C3=NC(=C4CCCCCC4=C3)SC |
SMILES canónico |
CSC1=C2CCCCCC2=CC(=N1)C3=NC(=C4CCCCCC4=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-tert-butylphenoxy)ethyl]-3-phenylacrylamide](/img/structure/B300266.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B300267.png)
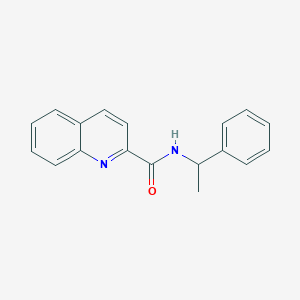
![N-[2-(2-methoxyphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B300269.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-3-methylbenzamide](/img/structure/B300271.png)
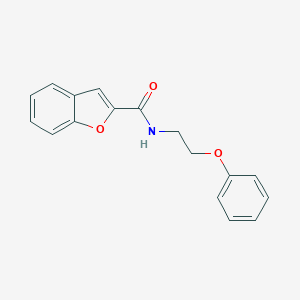
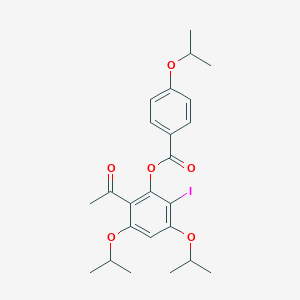
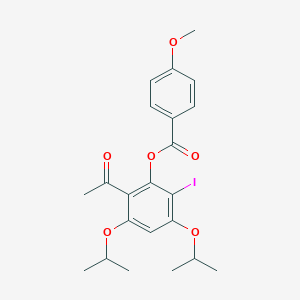
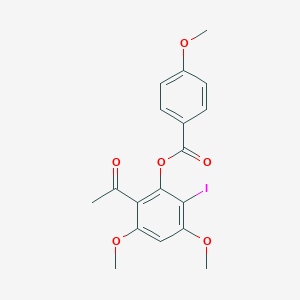
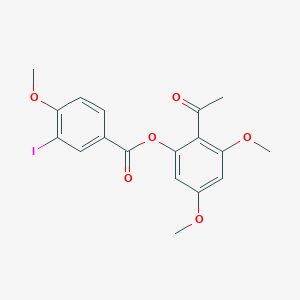
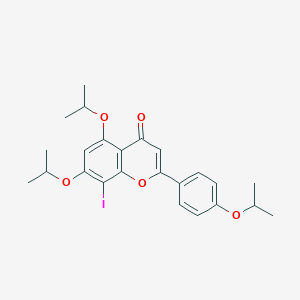
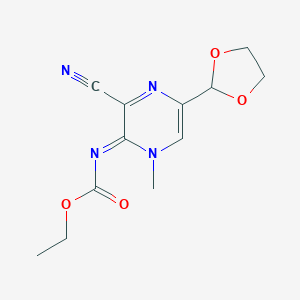
![2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile](/img/structure/B300291.png)
![Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate](/img/structure/B300293.png)
